molecular formula C13H20N4O2 B6025330 (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE

Cat. No.: B6025330
M. Wt: 264.32 g/mol
InChI Key: BKXKZNSUYQBNMO-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound characterized by its unique structure, which includes a diethylaminoethyl group, a hydroxyimino group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate product with diethylamine, often using a suitable alkylating agent such as an alkyl halide.

    Formation of the Pyridinyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, sulfonates, and other electrophilic species.

Major Products:

    Oxidation Products: Oxime derivatives and other oxidized forms.

    Reduction Products: Amines and related reduced compounds.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.

Comparison with Similar Compounds

    (2Z)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with dimethylaminoethyl group instead of diethylaminoethyl group.

    (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-3-YL)ACETAMIDE: Similar structure but with pyridin-3-yl group instead of pyridin-2-yl group.

Uniqueness:

  • The presence of the diethylaminoethyl group and the specific positioning of the pyridinyl group confer unique chemical and biological properties to (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE, distinguishing it from similar compounds.

Properties

IUPAC Name

(2Z)-N-[2-(diethylamino)ethyl]-2-hydroxyimino-2-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-17(4-2)10-9-15-13(18)12(16-19)11-7-5-6-8-14-11/h5-8,19H,3-4,9-10H2,1-2H3,(H,15,18)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXKZNSUYQBNMO-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=NO)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=N\O)/C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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